molecular formula C12H14N2O4 B2387198 2-(1H-indol-1-yl)ethanamine oxalate CAS No. 2034619-42-4

2-(1H-indol-1-yl)ethanamine oxalate

Cat. No.: B2387198
CAS No.: 2034619-42-4
M. Wt: 250.254
InChI Key: IFLZLFYKJMSUJW-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)ethanamine oxalate is an organic salt of significant interest in synthetic and pharmacological research . The compound features an indole moiety, a structure prevalent in many biologically active molecules, linked to an ethanamine chain, with the oxalate counterion enhancing stability and handling properties . As a research chemical, it serves as a versatile building block in organic synthesis and is used in the development of new synthetic methodologies . In biological research, indole derivatives like this one are utilized to study interactions with neurotransmitter systems, particularly those involving serotonin, due to the structural similarities to endogenous tryptamines . This makes it a valuable tool for probing biological pathways and for crystallography studies in material science . The compound is strictly for research purposes and is labeled with the precaution: "For Research Use Only. Not for Human or Veterinary Use" . Researchers can leverage this chemical as a key intermediate in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to explore new therapeutic agents .

Properties

IUPAC Name

2-indol-1-ylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.C2H2O4/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;3-1(4)2(5)6/h1-5,7H,6,8,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZLFYKJMSUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)ethanamine oxalate typically involves the reaction of indole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The oxalate salt is then formed by reacting the amine with oxalic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)ethanamine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted indole derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1H-indol-1-yl)ethanamine oxalate serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions due to its reactivity and ability to form stable intermediates.

Reaction Type Description Common Reagents
OxidationConverts to oxidesPotassium permanganate
ReductionForms reduced derivativesLithium aluminum hydride
SubstitutionFunctional group replacementAlkylating agents

Biology

The biological implications of this compound are profound. It has been studied for its potential role as a neurotransmitter analog, influencing various biological pathways.

  • Neurotransmitter Activity : The compound interacts with neurotransmitter receptors, modulating their activity and potentially influencing mood and behavior.
  • Antimicrobial Properties : Research indicates that indole derivatives exhibit antimicrobial activities, making them candidates for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against solid tumors.

Medicine

In medicinal chemistry, the focus on this compound includes its therapeutic applications:

  • Drug Development : Ongoing research aims to explore its efficacy in treating various diseases, including depression and cancer.
  • Case Study Example : A study highlighted the potential of indole derivatives in treating colorectal cancer, emphasizing the need for new agents due to resistance to current therapies .
Therapeutic Area Potential Application
AntidepressantsModulation of serotonin receptors
Anticancer agentsTargeting specific tumor types

Industry

The industrial applications of this compound primarily revolve around its use in pharmaceuticals. It is involved in the production processes of various drugs and chemical products.

Case Studies

Several studies have investigated the efficacy of this compound and similar compounds:

  • Neuroprotective Effects : A study demonstrated that derivatives of indole exhibited neuroprotective effects on neuronal cell lines under stress conditions, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Activity : Research into indole derivatives has shown promising results against various cancer cell lines, indicating that modifications to the indole structure can enhance anticancer activity .
  • Synthesis Innovations : Recent advancements in synthetic methodologies have allowed for more efficient production of indole derivatives, expanding their applicability in drug development .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways in the body. It is believed to act on neurotransmitter receptors and other biological targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmission and other cellular processes .

Comparison with Similar Compounds

Positional Isomers of Indole-Substituted Ethylamines

  • 2-(1H-Indol-3-yl)ethanamine (Tryptamine hydrochloride) :

    • Molecular formula: C₁₀H₁₃ClN₂.
    • The indole substituent is at the 3-position, differing from the 1-position in the target compound.
    • Exhibits anti-plasmodial activity and inhibits HSP90 by forming hydrogen bonds with GLU527 and TYR604 .
    • Lower steric hindrance at the 3-position may enhance binding to biological targets compared to 1-substituted analogs.
  • 2-(1H-Indol-4-yl)ethanamine: Molecular formula: C₁₀H₁₂N₂ (CAS 16176-73-1).

Substituted Indole Derivatives

  • 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0) :

    • Features a benzyl group at the indole 1-position and a hydrochloride counterion.
    • Used in safety studies (SDS data) but lacks detailed pharmacological data .
  • DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] :

    • Molecular formula: C₂₂H₂₀N₂.
    • Contains two phenyl groups at the indole 1- and 2-positions, increasing hydrophobicity and steric bulk .
  • 25X-NBOMe Series (e.g., 25I-NBOMe): Molecular formula: C₁₈H₂₂INO₃. Phenethylamine derivatives with methoxy and halogen substitutions. High toxicity and potent psychedelic effects due to 5-HT₂A receptor agonism .

HSP90 Inhibition

Tryptamine derivatives (e.g., 2-(5-ethyl-1H-indol-3-yl)ethanamine) interact with HSP90 via hydrogen bonding to GLU527 and TYR604, similar to ATP-binding interactions.

Data Tables

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Applications/Activities Reference
2-(1H-Indol-1-yl)ethanamine oxalate C₁₂H₁₄N₂O₄ Oxalate salt, 1-position indole Catalytic synthesis, enantioselective reactions [3, 6, 16]
Tryptamine hydrochloride C₁₀H₁₃ClN₂ 3-position indole, hydrochloride HSP90 inhibition, anti-plasmodial [2]
25I-NBOMe C₁₈H₂₂INO₃ 4-iodo-2,5-dimethoxyphenyl substitution 5-HT₂A receptor agonism, high toxicity [8]
2-(1-Benzyl-1H-indol-3-yl)ethanamine C₁₇H₁₈N₂ Benzyl at 1-position, free amine Safety studies (SDS data) [15, 17]
DPIE C₂₂H₂₀N₂ 1,2-diphenyl indole, 3-position ethylamine Structural studies [5]

Research Findings and Limitations

  • Synthetic Utility : The oxalate salt’s role in improving reaction yields (e.g., 84% in AgSbF₆-catalyzed reactions) highlights its utility in heterocyclic synthesis .
  • Pharmacological Gaps: Limited data exist on the target compound’s direct biological activity, unlike its 3-substituted analogs (e.g., tryptamine derivatives) .
  • Safety Profile : While 2-(1-benzyl-1H-indol-3-yl)ethanamine has documented SDS data, the oxalate salt’s toxicity remains uncharacterized .

Biological Activity

2-(1H-Indol-1-yl)ethanamine oxalate, also known as tryptamine oxalate, is a compound derived from the indole structure, which is significant in various biological processes and pharmacological applications. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with ethanamine followed by the formation of the oxalate salt. The following steps outline a general synthetic route:

  • Formation of Indole Core : Indole can be synthesized through Fischer indole synthesis or other methods such as cyclization reactions involving phenylhydrazine and ketones.
  • Alkylation : The indole derivative is alkylated with ethanamine to form the primary amine.
  • Salt Formation : The resulting amine is treated with oxalic acid to yield the oxalate salt.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 2-(1H-indol-1-yl)ethanamine exhibit significant antimicrobial properties. For instance, derivatives have shown low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Properties

Research has indicated that indole derivatives possess antiproliferative effects against several cancer cell lines. In particular, compounds similar to 2-(1H-indol-1-yl)ethanamine have demonstrated significant activity against A549 lung cancer cells, suggesting potential for development as anticancer agents .

Neuroprotective Effects

Indole compounds are also noted for their neuroprotective properties. Studies suggest that they may enhance neuronal survival and reduce apoptosis in neuronal cell lines exposed to stressors like corticosterone . This indicates potential applications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with various receptors and enzymes:

  • Serotonin Receptor Modulation : Tryptamine derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially alleviating mood disorders .
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects .

Research Findings and Case Studies

Study Findings Reference
Antimicrobial ActivityLow MIC against MRSA and other pathogens
Anticancer ActivitySignificant antiproliferative effects on A549 cells
NeuroprotectionEnhanced survival in neuronal cell lines under stress

Q & A

Q. What are the optimized synthetic routes for 2-(1H-indol-1-yl)ethanamine oxalate?

The synthesis typically involves two steps: (1) preparing the free base (2-(1H-indol-1-yl)ethanamine) and (2) forming the oxalate salt.

  • Step 1 : React 1H-indole with ethanamine under acidic conditions (e.g., HCl) to form the hydrochloride salt . For the free base, neutralize with a mild base (e.g., NaHCO₃).
  • Step 2 : Dissolve the free base in ethanol and add oxalic acid in equimolar amounts. Crystallize the oxalate salt under controlled pH (~3–4) and low temperature (4°C) to enhance purity .
  • Key parameters : Solvent choice (acetonitrile or ethanol), reaction time (12–24 hours), and stoichiometric control to avoid byproducts.

Q. How is the structural integrity of this compound validated?

Characterization employs:

  • NMR : ¹H and ¹³C NMR to confirm the indole ring (δ 7.0–7.5 ppm for aromatic protons) and ethanamine chain (δ 3.1–3.5 ppm for CH₂) .
  • Mass Spectrometry (MS) : ESI-MS to verify the molecular ion peak (expected m/z: 160.22 for free base; 206.20 for oxalate salt) .
  • X-ray Crystallography : For definitive confirmation of the oxalate counterion and hydrogen-bonding network .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Acute oral toxicity (H301), skin/eye irritation (H315, H318), and respiratory sensitivity (H335) .
  • Protective measures : Use nitrile gloves, fume hoods, and P95 respirators during synthesis. Store at room temperature in airtight, light-resistant containers .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal stability : TGA/DSC to determine decomposition temperature (>200°C for most indole derivatives) .
  • pH sensitivity : Monitor solubility and degradation via HPLC in buffers (pH 2–9) over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies?

  • Case example : Discrepancies in antimicrobial efficacy may arise from substituent positioning (e.g., 1-yl vs. 3-yl indole derivatives). Address this by:
    • Replicating assays under standardized conditions (e.g., MIC testing in Mueller-Hinton broth).
    • Conducting structure-activity relationship (SAR) studies to isolate the oxalate’s contribution .

Q. How can the compound’s interaction with serotonin receptors be mechanistically studied?

  • In vitro assays : Radioligand binding (³H-LSD for 5-HT₂A) and functional assays (calcium flux in HEK293 cells) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity to 5-HT receptor subtypes .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) and UV detection (254 nm). Limit of detection (LOD) < 0.1% .
  • LC-MS/MS : Identify impurities like unreacted indole or oxalic acid byproduct (m/z 90.03) .

Q. How does the oxalate counterion influence pharmacokinetics compared to hydrochloride salts?

  • Solubility : Oxalate salts generally exhibit lower aqueous solubility but improved crystallinity.
  • Bioavailability : Compare in vivo plasma concentration-time profiles (rodent models) using LC-MS quantification .

Q. What experimental designs optimize the compound’s yield in large-scale synthesis?

  • DoE (Design of Experiments) : Vary reaction temperature (50–80°C), solvent volume (1:5–1:10), and catalyst (e.g., p-toluenesulfonic acid) .
  • Process analytics : Real-time FTIR to monitor amine intermediate formation and minimize side reactions .

Q. How can researchers validate the compound’s role in modulating ABCB1-mediated multidrug resistance?

  • Cytotoxicity assays : Test synergy with doxorubicin in ABCB1-overexpressing cancer cells (e.g., MCF-7/ADR) .
  • Flow cytometry : Measure intracellular rhodamine-123 accumulation to assess ABCB1 inhibition .

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